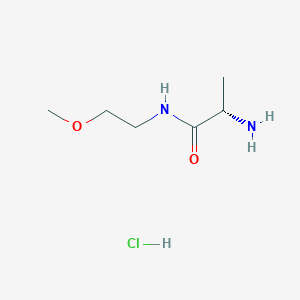![molecular formula C7H4N2O2S B1460342 チエノ[2,3-d]ピリミジン-4-カルボン酸 CAS No. 1955519-70-6](/img/structure/B1460342.png)
チエノ[2,3-d]ピリミジン-4-カルボン酸
説明
Thieno[2,3-d]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[2,3-d]pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[2,3-d]pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
チエノ[2,3-d]ピリミジン-4(3H)-オンは、有意な抗がん活性を有することが示されています . 例えば、チエノ[2,3-d]ピリミジンの誘導体である2-(ベンジルアミノ)-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、ほとんどすべての癌細胞株に対して細胞毒性を示しました . 最も感受性が高かったのは、メラノーマ細胞株MDA-MB-435でした .
癌細胞増殖の阻害
チエノ[2,3-d]ピリミジン-4(3H)-オンの新規アナログは、合成され、癌細胞増殖を阻害する能力について試験されました . 例えば、化合物15は、A549細胞株に対して、IC50値が0.94μMの強力な抗増殖効果を示し、正常なヒト肝細胞に対しては毒性を示しませんでした .
合成方法
チエノ[2,3-d]ピリミジン-4-オンは、2H-チエノ[2,3-d][1,3]オキサジン-2,4(1H)-ジオン、芳香族アルデヒド、ベンジルアミンまたは4-ヒドロキシルベンジルアミンから合成することができます . このワンポット反応は、チエノピリミジン誘導体を製造するための便利な方法を提供します .
結核菌の酸化リン酸化経路のプローブ
チエノ[3,2-d]ピリミジン-4-アミン誘導体は、結核菌の酸化リン酸化経路をプローブするための新しいツールとして使用できます . 最も強力な化合物(19)は、BCGに対してIC50値が6.2μM、N0145-Mtb に対してIC50値が7.3μMです.
作用機序
Target of Action
Thieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . Specifically, derivatives of Thieno[2,3-d]pyrimidine-4-carboxylic acid have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders . Another study showed that substituted thieno[3,2-d]pyrimidine derivatives act as EZH2 inhibitors .
Mode of Action
For instance, EZH2 inhibitors can prevent the methylation of histone H3, thereby affecting gene expression .
Biochemical Pathways
The biochemical pathways affected by Thieno[2,3-d]pyrimidine-4-carboxylic acid are likely to be diverse, given the wide range of its pharmacological activities. For example, as EZH2 inhibitors, these compounds can affect the histone methylation pathway, leading to changes in gene expression .
Result of Action
The molecular and cellular effects of Thieno[2,3-d]pyrimidine-4-carboxylic acid’s action would depend on the specific target and the nature of the interaction. For instance, as EZH2 inhibitors, these compounds can induce apoptosis and inhibit the migration of certain cancer cells .
生化学分析
Biochemical Properties
Thieno[2,3-d]pyrimidine-4-carboxylic acid plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2), which are involved in the de novo purine biosynthesis and one-carbon metabolism pathways . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes. Additionally, thieno[2,3-d]pyrimidine-4-carboxylic acid has shown antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin .
Cellular Effects
Thieno[2,3-d]pyrimidine-4-carboxylic acid exhibits significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in lymphoma cells, such as SU-DHL-6, in a concentration-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the proliferation of cancer cells by targeting key enzymes involved in nucleotide biosynthesis and folate metabolism .
Molecular Mechanism
The molecular mechanism of action of thieno[2,3-d]pyrimidine-4-carboxylic acid involves its binding interactions with specific biomolecules. It acts as an inhibitor of GARFTase and SHMT2, leading to a disruption in the purine biosynthesis and one-carbon metabolism pathways . These inhibitory effects result in decreased nucleotide synthesis and impaired cell proliferation. Additionally, thieno[2,3-d]pyrimidine-4-carboxylic acid has been shown to bind to folate receptors, enhancing its transport into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[2,3-d]pyrimidine-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that thieno[2,3-d]pyrimidine-4-carboxylic acid maintains its inhibitory effects on target enzymes and continues to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of thieno[2,3-d]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and enhanced survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Thieno[2,3-d]pyrimidine-4-carboxylic acid is involved in several metabolic pathways, including the de novo purine biosynthesis and one-carbon metabolism pathways . It interacts with enzymes such as GARFTase and SHMT2, leading to alterations in metabolic flux and metabolite levels. These interactions result in decreased nucleotide synthesis and impaired cell proliferation, making thieno[2,3-d]pyrimidine-4-carboxylic acid a potential therapeutic agent for cancer treatment .
Transport and Distribution
The transport and distribution of thieno[2,3-d]pyrimidine-4-carboxylic acid within cells and tissues are facilitated by its interactions with folate receptors . These receptors enhance the uptake of the compound into cells, allowing it to exert its inhibitory effects on target enzymes. Additionally, thieno[2,3-d]pyrimidine-4-carboxylic acid may interact with other transporters or binding proteins, influencing its localization and accumulation within specific tissues .
Subcellular Localization
Thieno[2,3-d]pyrimidine-4-carboxylic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes involved in nucleotide biosynthesis and one-carbon metabolism . Post-translational modifications and targeting signals may direct thieno[2,3-d]pyrimidine-4-carboxylic acid to specific compartments or organelles, enhancing its therapeutic potential .
特性
IUPAC Name |
thieno[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXKHPSKDOLCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the structure of Thieno[2,3-d]pyrimidine-4-carboxylic acid impact its activity against different bacterial strains? Can you provide specific examples from the research?
A: The research indicates that structural modifications significantly influence the antimicrobial activity of Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives. For instance, incorporating a 2-amino-6-methylpyridine group in the amide substituent was found to enhance selectivity against Pseudomonas aeruginosa. [] Specifically, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) displayed potent activity against the reference strain of Pseudomonas aeruginosa ATCC 10145. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for specific bacterial targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)



![Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1460267.png)

![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)




![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)


